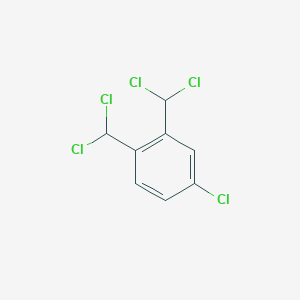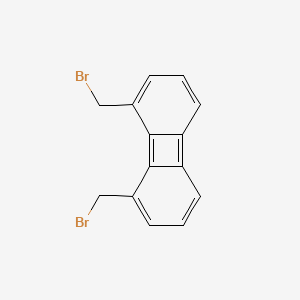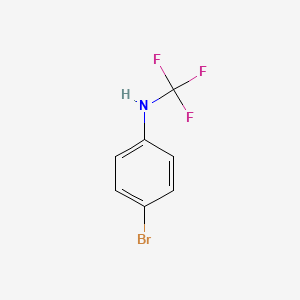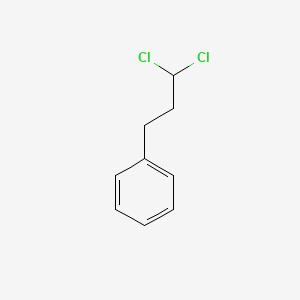
3,3-Dichloropropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloropropylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with two chlorine atoms and a propyl group. This compound is known for its versatility in various chemical reactions and applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
Dichloropropylbenzene can be synthesized through several methods. One common method involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.
Another method involves the chlorination of propylbenzene using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. This reaction results in the substitution of hydrogen atoms on the propyl group with chlorine atoms.
Industrial Production Methods
In industrial settings, dichloropropylbenzene is often produced through the Friedel-Crafts alkylation of benzene with propyl chloride. This method is preferred due to its high yield and efficiency. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal conditions.
化学反応の分析
Types of Reactions
Dichloropropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of dichloropropylbenzene can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of propylbenzene.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the chlorine atoms can be replaced by other substituents such as nitro groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Propylbenzene.
Substitution: Nitropropylbenzene or other substituted derivatives.
科学的研究の応用
Dichloropropylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to the effects of chlorinated aromatic hydrocarbons on biological systems.
Medicine: Research on dichloropropylbenzene includes its potential use in developing new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, solvents, and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of dichloropropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that can bind to cellular macromolecules. These interactions can result in various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
Chlorobenzene: A benzene ring with a single chlorine atom.
Dichlorobenzene: Benzene ring with two chlorine atoms in different positions (ortho, meta, or para).
Propylbenzene: Benzene ring with a propyl group.
Uniqueness
Dichloropropylbenzene is unique due to the presence of both chlorine atoms and a propyl group on the benzene ring. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler compounds like chlorobenzene or propylbenzene. The presence of chlorine atoms enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
54870-22-3 |
|---|---|
分子式 |
C9H10Cl2 |
分子量 |
189.08 g/mol |
IUPAC名 |
3,3-dichloropropylbenzene |
InChI |
InChI=1S/C9H10Cl2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChIキー |
GUYHQZNNAAQUTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13946024.png)
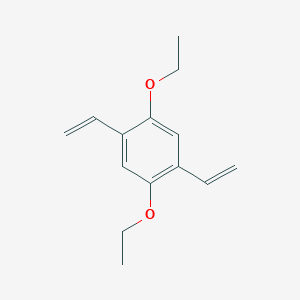
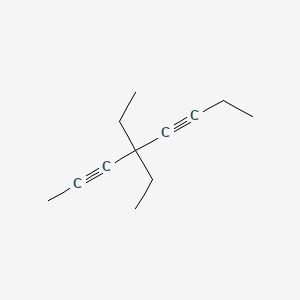



![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)

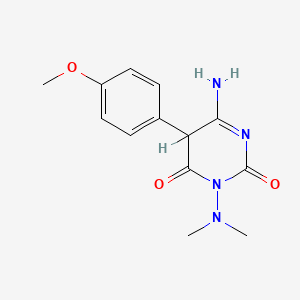
![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
